molecular formula C10H12N4O B603285 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1216308-84-7

2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline

Cat. No.: B603285
CAS No.: 1216308-84-7
M. Wt: 204.23g/mol
InChI Key: FZFGPMXYEBEEQG-UHFFFAOYSA-N
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Description

2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline is an organic compound that features a triazole ring substituted with a methoxymethyl group and an aniline moiety. This compound is of interest due to its unique structure, which combines the properties of triazoles and anilines, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amine form.

Scientific Research Applications

2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the aniline moiety can participate in π-π interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methoxymethyl and aniline groups enhances its versatility in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-15-6-9-12-10(14-13-9)7-4-2-3-5-8(7)11/h2-5H,6,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFGPMXYEBEEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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